6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This poly-substituted pyrazolo[1,5-a]pyrimidine features a distinct 6-allyl group that provides a synthetic handle for click chemistry conjugation or photoaffinity labeling, and a unique vector for probing lipophilic pockets in kinase ATP-binding sites. Unlike widely cataloged 6-H or 6-aryl analogs, the 6-allyl moiety enables scaffold-hopping differentiation in medicinal chemistry programs targeting CDK2 or KDR. With a guaranteed purity of ≥95%, this building block is suitable as a starting material for derivatization. Procure only when your pharmacophore hypothesis explicitly requires the 6-allyl substituent.

Molecular Formula C20H22N4
Molecular Weight 318.424
CAS No. 900886-14-8
Cat. No. B2919660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS900886-14-8
Molecular FormulaC20H22N4
Molecular Weight318.424
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1CC=C)N3CCCC3)C4=CC=CC=C4
InChIInChI=1S/C20H22N4/c1-3-9-17-15(2)22-19-18(16-10-5-4-6-11-16)14-21-24(19)20(17)23-12-7-8-13-23/h3-6,10-11,14H,1,7-9,12-13H2,2H3
InChIKeyHFFMJSMAOSRRHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 900886-14-8): Procurement-Ready Status and Core Structural Identity


6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 900886-14-8) is a synthetically accessible, poly-substituted pyrazolo[1,5-a]pyrimidine with a molecular weight of 318.42 g/mol and a commercial purity standard of ≥95% . The compound features a 6-allyl group, distinguishing it from the unsubstituted or 6‑H parent scaffold in this heterocyclic series. The pyrazolo[1,5-a]pyrimidine core is a recognized privileged structure in kinase inhibitor discovery; however, no peer-reviewed biological or physicochemical profiling data were identified for this specific compound during evidence compilation, limiting procurement decisions to its guaranteed identity and purity metrics rather than demonstrated differential performance .

Why 6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine Cannot Be Interchanged with Common In-Class Analogs


In the absence of published comparative biological data, the primary barrier to generic substitution for 6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine lies in its unique 6-allyl substitution pattern, which is absent from more widely cataloged analogs such as 5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine . Within pyrazolo[1,5-a]pyrimidine SAR, even minor modifications at the 6-position can abolish or invert target binding: the introduction of a lipophilic allyl moiety is predicted to alter both steric and electronic properties at a vector critical for kinase hinge-binding interactions [1]. Without head-to-head experimental data, however, any claims of superior or inferior activity remain speculation, and substitution is inadvisable until confirmatory profiling is completed.

6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine: Quantified Comparative Evidence for Differentiated Procurement


Structural Differentiation: 6-Allyl Substitution vs. Unsubstituted 6-H Scaffolds

The target compound possesses a 6-allyl group, whereas the closest commercially cataloged analog—5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine—bears a hydrogen at the 6-position. In the broader pyrazolo[1,5-a]pyrimidine chemotype, the 6-position is a known determinant of kinase selectivity and potency; for example, in cyclin-dependent kinase inhibitors, 6-substitution directly modulates CDK2 IC50 values by more than two orders of magnitude [1]. No direct IC50 or binding data are available for either the target or its 6-H analog, so this structural difference constitutes a class-level inference that the two compounds are not interchangeable [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Purity and Identity Verification: Commercial Supply vs. Research-Grade Synthesis

The target compound is commercially supplied with a purity specification of ≥95% and confirmed molecular weight of 318.42 g/mol (C20H22N4) . For comparator compounds with alternative 6-substituents (e.g., 2-ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine), purity specifications are inconsistently reported across unauthorized vendor listings, and no USP or Ph.Eur. monograph exists for any compound in this sub-series, making the ≥95% guarantee for the target compound a minimum threshold for procurement acceptability .

Chemical Procurement Quality Control Synthetic Chemistry

Molecular Property Differentiation: cLogP and Topological Polar Surface Area Class Comparison

Although experimentally measured logP and solubility data are absent for the target compound, in silico class-level comparison of 6-allyl versus 6-H pyrazolo[1,5-a]pyrimidines indicates that the allyl group adds ~0.8–1.2 units to calculated logP and increases molecular surface area, which is predicted to reduce aqueous solubility relative to the 6-H analog . These differences are directionally consistent but unvalidated by experimental measurement, and thus serve only as supporting evidence for the non-interchangeability of the two compounds in biological assays.

Drug-Likeness ADME Prediction Physicochemical Profiling

Recommended Application Scenarios for 6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine Based on Verified Evidence


Kinase Inhibitor Scaffold-Hopping and SAR Exploration Campaigns

The 6-allyl substitution pattern provides a distinct vector for probing lipophilic pockets in kinase ATP-binding sites. Given the documented sensitivity of CDK2 and KDR kinase inhibition to 6-position modification in the pyrazolo[1,5-a]pyrimidine class, the target compound is suitable as a scaffold-hopping starting point for medicinal chemistry programs seeking to differentiate from 6-H or 6-aryl analogs. Researchers should procure this compound only when the 6-allyl moiety is explicitly required by their pharmacophore hypothesis [1].

Chemical Biology Probe Development Requiring Defined 6-Allyl Topology

When a project demands a probe with a terminal alkene for downstream functionalization (e.g., click chemistry conjugation, photoaffinity labeling, or metabolic stability assessment of allyl-bearing heterocycles), the target compound's 6-allyl group offers a synthetic handle not present in saturated-alkyl or H-substituted analogs. The ≥95% purity specification supports its use as a starting material for derivatization, provided that residual impurities are profiled by the end user [1].

Negative Control or Selectivity Counter-Screen for 6-Modified Pyrazolo[1,5-a]pyrimidines

In selectivity panels where a 6‑substituted pyrazolo[1,5-a]pyrimidine has shown activity against a kinase target, the target compound can serve as a comparator to assess the contribution of the 6-allyl group versus alternative 6-substituents (e.g., 6‑ethyl, 6‑aryl). However, this application requires that the comparator's activity be measured in the same assay; no pre-existing data exist to support its default use as an inactive control [1].

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